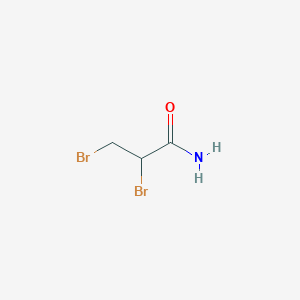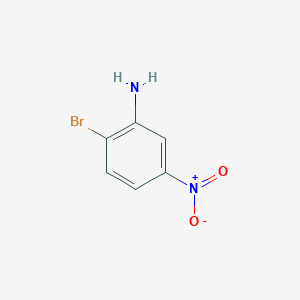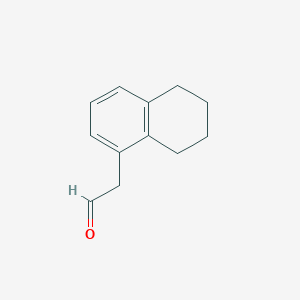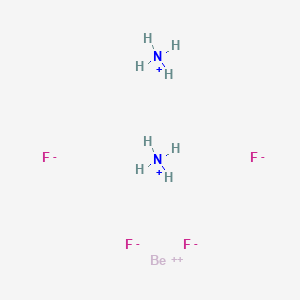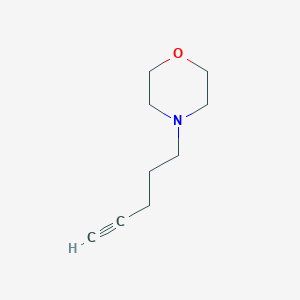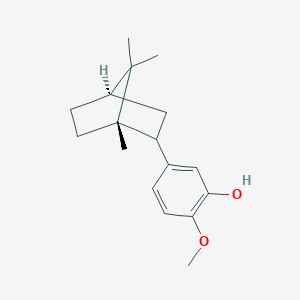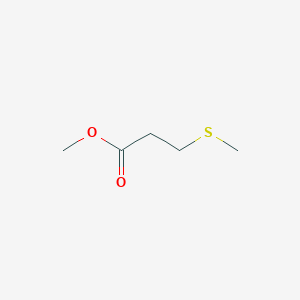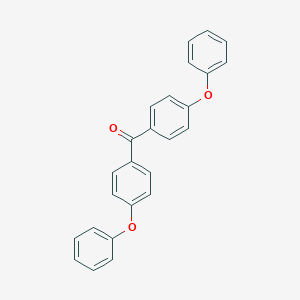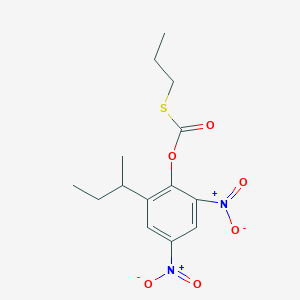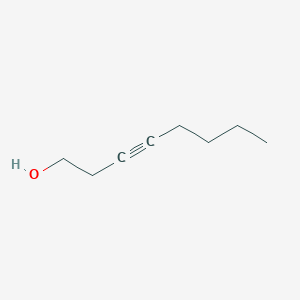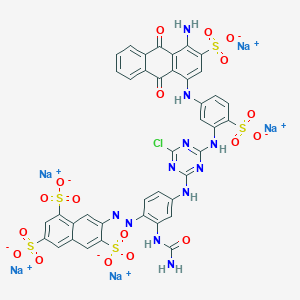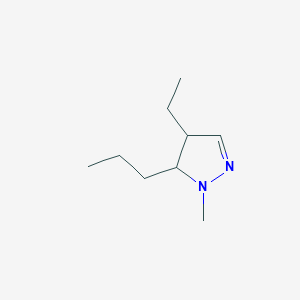
2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is a chemical compound that has gained significant attention in scientific research due to its potential medical applications. This compound is a type of pyrazoline, which is a five-membered heterocyclic compound containing two nitrogen atoms. The chemical formula for 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is C10H16N2.
Mecanismo De Acción
The mechanism of action of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- can have a number of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- in lab experiments is that it is relatively easy to synthesize. Additionally, the compound has been shown to have potential as a cancer treatment and anti-inflammatory agent, which makes it a promising candidate for further research.
One limitation of using 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the compound's activity. Additionally, the compound may have potential side effects that need to be carefully monitored in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-. One area of research could focus on further elucidating the compound's mechanism of action. This could involve designing experiments that specifically target the enzymes and pathways that are affected by the compound.
Another area of research could focus on developing new synthetic methods for producing 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-. This could involve exploring alternative reaction conditions or using different starting materials.
Finally, future research could focus on exploring the potential of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- as a treatment for other diseases beyond cancer and inflammation. For example, the compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- can be achieved through a variety of methods. One common method involves the reaction of 4-ethyl-1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid hydrazide with acetic anhydride and acetic acid. This reaction results in the formation of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- has been the subject of numerous scientific studies due to its potential medical applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- can induce apoptosis, or programmed cell death, in cancer cells. This suggests that the compound may have potential as a cancer treatment.
Another area of research has explored the compound's potential as an anti-inflammatory agent. Studies have shown that 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- can inhibit the production of inflammatory cytokines, which are proteins that play a role in the inflammatory response. This suggests that the compound may have potential as a treatment for inflammatory conditions such as arthritis.
Propiedades
Número CAS |
14339-24-3 |
|---|---|
Nombre del producto |
2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- |
Fórmula molecular |
C9H18N2 |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
4-ethyl-2-methyl-3-propyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C9H18N2/c1-4-6-9-8(5-2)7-10-11(9)3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
XTPXCQGGKOLTOG-UHFFFAOYSA-N |
SMILES |
CCCC1C(C=NN1C)CC |
SMILES canónico |
CCCC1C(C=NN1C)CC |
Otros números CAS |
14339-24-3 |
Sinónimos |
4-Ethyl-1-methyl-5-propyl-2-pyrazoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




